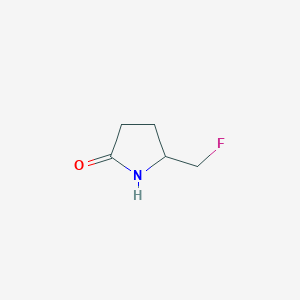

5-(Fluoromethyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C5H8FNO |

|---|---|

Molecular Weight |

117.12 g/mol |

IUPAC Name |

5-(fluoromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C5H8FNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) |

InChI Key |

WQNMHLGUIXQTED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1CF |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-(Fluoromethyl)pyrrolidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties make it particularly valuable in developing drugs targeting neurological disorders. For instance, derivatives of pyrrolidin-2-one have been identified as selective inhibitors for histone deacetylases, which play a significant role in cancer biology .

Case Study: Analgesic Activity

Research has indicated that compounds related to pyrrolidin-2-one exhibit central analgesic activity with reduced side effects compared to traditional opioids like morphine. These compounds have shown high affinity for opioid receptors and significant antinociceptive properties, making them suitable for pain management therapies .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block. It allows chemists to construct complex molecules with precision and high yield. Its fluorinated nature enhances the reactivity and stability of intermediates in various synthetic pathways.

Synthesis of Complex Molecules

Research has demonstrated straightforward synthetic routes to obtain 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, showcasing the compound's utility in creating pharmacologically important structures .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, enhancing the efficacy of crop protection products. Its fluorinated structure contributes to improved stability and bioavailability of these chemicals, which is critical for effective pest control.

Case Study: Crop Protection Products

Compounds derived from this compound have been incorporated into formulations that demonstrate enhanced fungicidal activity compared to non-fluorinated counterparts. This has implications for developing more effective agricultural solutions .

Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings. The trifluoromethyl group present in its derivatives imparts desirable chemical resistance and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Inhibitors of histone deacetylases; analgesic properties |

| Organic Synthesis | Building block for complex molecules | Synthesis of 1,5-substituted pyrrolidin-2-ones |

| Agricultural Chemistry | Formulation of agrochemicals | Enhanced efficacy in crop protection products |

| Material Science | Development of advanced materials | Improved chemical resistance in polymers |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of pyrrolidin-2-one significantly influences electronic, steric, and solubility profiles:

- 5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO) : The bulky aromatic substituent enhances lipophilicity, contributing to cytotoxic activity against HEP2 and HepG2 cells (IC50: 8.3 μg/mL and 2.8 μg/mL, respectively) .

- 5-(Tosyloxymethyl)pyrrolidin-2-one : The tosyloxymethyl (-CH2OTs) group acts as a leaving group, facilitating nucleophilic substitution reactions in synthetic pathways .

- 5-(Trifluoro-2-oxopropylidene)pyrrolidin-2-one : The trifluoromethyl group increases electron-withdrawing effects, altering reactivity in cycloaddition reactions .

Key Insight : The fluoromethyl group (-CH2F) balances moderate electronegativity and steric bulk, offering intermediate lipophilicity compared to aromatic (e.g., DMBPO) or highly polar (e.g., oxadiazole) substituents.

Stereochemical Considerations

- Racemic 5-(1-Phenylethoxy)pyrrolidin-2-one : Contains two chiral centers, complicating chromatographic separation .

- (S)-5-(Trityloxymethyl)pyrrolidin-2-one : Chiral synthesis is critical for enantioselective catalysis or asymmetric drug design .

Fluoromethyl Impact : The fluoromethyl group’s small size and lack of inherent chirality simplify synthetic routes compared to bulkier or stereochemically complex substituents.

Q & A

Q. Q: What are the standard synthetic routes for preparing 5-(Fluoromethyl)pyrrolidin-2-one, and how can intermediates be optimized for fluoromethyl group introduction?

A: A common approach involves substituting a leaving group (e.g., tosyl or bromo) at the 5-position of pyrrolidin-2-one with a fluoromethyl group. For example, 5-(Tosyloxymethyl)pyrrolidin-2-one (prepared via tosylation of 5-hydroxymethyl-pyrrolidin-2-one) can undergo nucleophilic substitution using KF or CsF in polar aprotic solvents like DMF or DMSO . Reaction temperature (80–120°C) and catalyst choice (e.g., crown ethers for enhanced fluoride reactivity) significantly influence yield. Purification via silica gel chromatography (e.g., DCM:MeOH gradients) is typical .

Basic Characterization Techniques

Q. Q: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

A:

- NMR : H and C NMR can confirm the fluoromethyl group’s presence (e.g., δ ~4.5–5.0 ppm for CHF protons) and lactam carbonyl (δ ~175 ppm in C). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .

- IR : Lactam carbonyl stretch at ~1680–1720 cm and C-F vibrations at ~1100–1200 cm .

- HRMS : Exact mass analysis (e.g., [M+H] or [M+Na]) validates molecular formula .

Advanced Synthesis: Reaction Optimization

Q. Q: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve fluoromethylation efficiency?

A:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance fluoride ion solubility and reactivity.

- Catalyst : Phase-transfer catalysts (e.g., 18-crown-6) improve fluoride nucleophilicity in non-polar media .

- Temperature : Higher temperatures (100–120°C) accelerate substitution but may increase side reactions (e.g., elimination). Kinetic monitoring via TLC or GC-MS is advised .

Data Contradictions: Regioisomer Formation

Q. Q: How can researchers address discrepancies in product distribution (e.g., regioisomers) during synthesis?

A: Competing pathways (e.g., radical vs. ionic mechanisms) may lead to regioisomers. For example, in thiophene-functionalized analogs, varying aryl group positions (2- vs. 3-thiophenyl) arise from divergent cyclization pathways . Mitigation strategies:

- Mechanistic studies : Isotopic labeling or DFT calculations to identify transition states.

- Chromatography : Use of reverse-phase HPLC or preparative TLC to separate isomers .

Stability and Degradation Pathways

Q. Q: What are the hydrolytic stability challenges of the fluoromethyl group in aqueous or acidic conditions?

A: The C-F bond’s stability depends on pH and temperature. Under strongly acidic (HCl, >60°C) or basic conditions (NaOH, reflux), fluoromethyl groups may hydrolyze to hydroxymethyl derivatives. Stability assays (e.g., accelerated aging at 40°C/75% RH) coupled with LC-MS monitoring are recommended .

Computational Modeling

Q. Q: How can DFT or molecular dynamics (MD) simulations guide the design of this compound derivatives?

A:

- DFT : Predict reaction energetics (e.g., fluoromethylation transition states) and electronic properties (Fukui indices for electrophilic/nucleophilic sites) .

- MD : Simulate interactions with biological targets (e.g., enzyme active sites) to optimize pharmacokinetic properties .

Biological Activity Profiling

Q. Q: What strategies are used to evaluate the bioactivity of this compound analogs?

A:

- Structural analogs : Replace fluoromethyl with other halomethyl groups (e.g., Cl, Br) to assess halogen-dependent activity .

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorogenic substrates.

- ADMET : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) .

Advanced Purification Challenges

Q. Q: How can researchers resolve co-elution issues during purification of fluoromethylated pyrrolidinones?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.